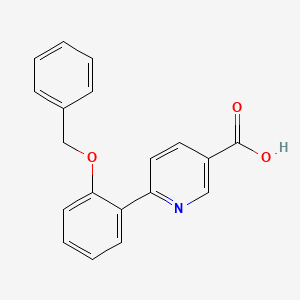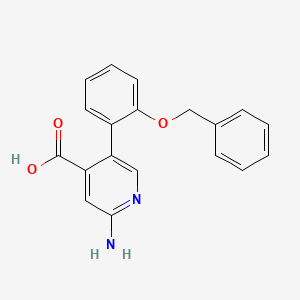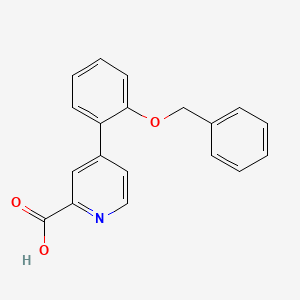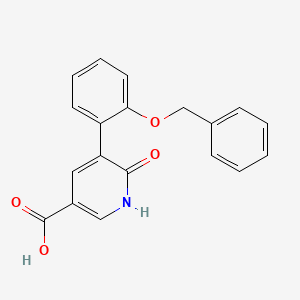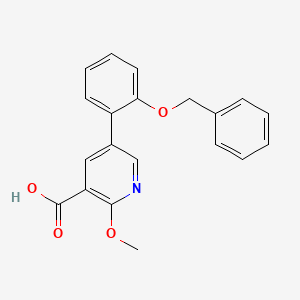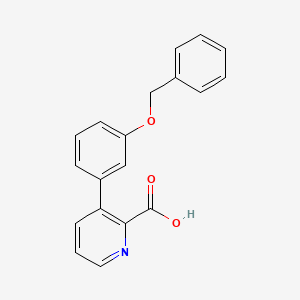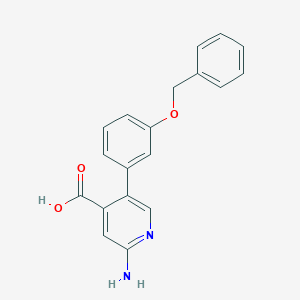
2-(3-Benzyloxyphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzyloxyphenyl)nicotinic acid (2-BPA) is a small organic molecule with a structure similar to nicotinic acid (also known as niacin) that has a wide range of applications in the scientific research community. 2-BPA is a versatile compound that can be used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is a highly reactive compound that is used in the synthesis of other compounds, and has numerous applications in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
2-BPA has a wide range of applications in the scientific research community. It is used in the synthesis of other compounds, including drugs, and is also used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is used in the study of enzyme kinetics, protein-protein interactions, and metabolic pathways. It is also used in the study of cell signaling and gene expression.
Mécanisme D'action
2-BPA is a small organic molecule that is capable of acting as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is known to interact with several enzymes, including cytochrome P450 and monoamine oxidase, and is known to be involved in the activation of several cell-signaling pathways.
Biochemical and Physiological Effects
2-BPA has several biochemical and physiological effects. It is known to affect the activity of several enzymes, including cytochrome P450 and monoamine oxidase, and is known to activate several cell-signaling pathways. It is also known to affect the expression of several genes, and has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-BPA is a highly reactive compound that is relatively easy to synthesize and is widely available. It is also relatively inexpensive and can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-BPA is a highly reactive compound and should be handled with care in the laboratory.
Orientations Futures
In the future, 2-BPA could be used to study the effects of small molecules on gene expression and cell signaling pathways. It could also be used to study the effects of small molecules on enzyme kinetics, protein-protein interactions, and metabolic pathways. Additionally, 2-BPA could be used to develop new drugs and therapies for a variety of diseases and disorders. Finally, 2-BPA could be used to study the effects of small molecules on the immune system and to develop new treatments for autoimmune diseases.
Méthodes De Synthèse
2-BPA is synthesized by the reaction of benzyl alcohol and 3-hydroxybenzoic acid. This reaction is typically performed in an aqueous solution of sodium hydroxide and is catalyzed by either sodium hydroxide or potassium hydroxide. The reaction is exothermic and yields 2-BPA as the primary product.
Propriétés
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-10-5-11-20-18(17)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOLYHSNAFJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688422 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258628-83-9 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



